4-Isocyanato-1,1-dimethylcyclohexane
Description
4-Isocyanato-1,1-dimethylcyclohexane (C₉H₁₅NO) is a cycloaliphatic isocyanate characterized by a cyclohexane ring substituted with an isocyanate (-NCO) group at the 4-position and two methyl groups at the 1,1-positions. Its structural features include steric hindrance from the dimethyl groups and the rigidity of the cyclohexane backbone, which influence its reactivity and applications in polymer chemistry and specialty synthesis. Key properties include a molecular weight of 153.22 g/mol and predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 134.7 Ų and [M+Na]⁺ at 145.4 Ų .
Properties
IUPAC Name |
4-isocyanato-1,1-dimethylcyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-9(2)5-3-8(4-6-9)10-7-11/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDUOSLZPXYPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N=C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-1,1-dimethylcyclohexane typically involves the reaction of 1,1-dimethylcyclohexanol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with ammonia or an amine to form the isocyanate .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves the use of phosgene, a highly toxic and reactive compound. The process requires stringent safety measures and specialized equipment to handle the hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes under mild conditions.
Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.
Water: Reacts with the isocyanate group to form carbamic acids, which can further decompose to amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
Scientific Research Applications
4-Isocyanato-1,1-dimethylcyclohexane has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in the modification of biomolecules and the development of biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Mechanism of Action
The mechanism of action of 4-Isocyanato-1,1-dimethylcyclohexane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as alcohols, amines, and water. These reactions typically proceed through the formation of a tetrahedral intermediate, which then collapses to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 4-Isocyanato-1,1-dimethylcyclohexane with structurally related isocyanates:
Cyclohexyl Isocyanate (Isocyanatocyclohexane)
- Molecular Formula: C₇H₁₁NO
- Structure : A cyclohexane ring with a single isocyanate group. Lacks methyl substituents.
- Key Differences :
4-Isocyanato-1-methylcyclohex-1-ene
- Molecular Formula: C₈H₁₁NO
- Structure : A cyclohexene ring (with a double bond) substituted with an -NCO group at the 4-position and a methyl group at the 1-position.
- Conformational flexibility differs due to the unsaturated ring. Applications: Specialty monomers for unsaturated polyurethanes .
trans-4-Methylcyclohexyl Isocyanate
- Molecular Formula: C₈H₁₃NO
- Structure : A cyclohexane ring with -NCO at the 4-position and a trans-methyl group.
- Key Differences :
4,4′-Methylenedicyclohexyl Diisocyanate (HMDI)
- Molecular Formula : C₁₅H₂₂N₂O₂
- Structure : Two cyclohexane rings connected by a methylene bridge, each bearing an -NCO group.
- Key Differences :
Hexamethylene Diisocyanate (HDI)
- Molecular Formula : C₈H₁₂N₂O₂
- Structure : Linear aliphatic chain with two terminal -NCO groups.
- Key Differences :
Comparative Data Table
Biological Activity
4-Isocyanato-1,1-dimethylcyclohexane is a compound that has garnered attention due to its potential biological activities. Isocyanates, in general, are known for their reactivity and ability to form covalent bonds with nucleophilic sites in biological molecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyclohexane ring with a dimethyl group and an isocyanate functional group at the 4-position.
Cytotoxicity and Anti-inflammatory Potential
Recent studies have indicated that certain derivatives of isocyanates may exhibit anti-inflammatory properties without significant cytotoxicity. For instance, compounds derived from similar structures have shown promise as CXCR2 antagonists, which are implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. These compounds inhibit chemokine-mediated signaling pathways that recruit inflammatory cells to sites of injury or infection .
Table 1: Summary of Biological Activities of Isocyanate Derivatives
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| CX4338 (related compound) | CXCR2 inhibition | 4.4 ± 1.1 | Reduces neutrophil recruitment |
| 4-Isocyanato-1,1-dimethyl... | Potential anti-inflammatory | TBD | Further studies needed |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the isocyanate group can significantly affect the biological activity of the compound. For example, the introduction of bulky substituents or polar groups may hinder binding affinity to target receptors like CXCR2. Thus, optimizing these structural elements can enhance the therapeutic potential while minimizing toxicity .
In Vivo Studies
In murine models, compounds structurally related to this compound demonstrated reduced neutrophil counts in bronchoalveolar lavage fluid following lipopolysaccharide (LPS) induction. Such findings suggest a mechanism where these compounds could be utilized to manage acute inflammatory responses .
Pharmacokinetics
Pharmacokinetic evaluations are essential for understanding the bioavailability and metabolism of isocyanate compounds. Initial assessments indicate that modifications to the cyclohexane ring can influence metabolic stability and solubility in biological systems. However, comprehensive studies are required to elucidate these aspects fully.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
